4-Isobutoxybenzohydrazide

Descripción general

Descripción

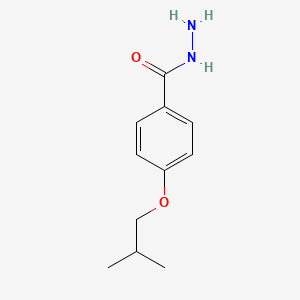

4-Isobutoxybenzohydrazide is an organic compound with the molecular formula C11H16N2O2. It is characterized by the presence of an isobutoxy group attached to a benzohydrazide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxybenzohydrazide typically involves the reaction of 4-isobutoxybenzoic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows: [ \text{4-Isobutoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Isobutoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Isobutoxybenzohydrazide has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various diseases. Research indicates that derivatives of benzohydrazides exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

- Antidiabetic Effects : There is evidence suggesting that benzohydrazide derivatives can inhibit enzymes like α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition may help in managing diabetes by reducing glucose absorption.

Biochemistry

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and mechanisms. Its ability to form covalent bonds with biological macromolecules allows researchers to explore:

- Enzyme Inhibition Studies : The compound's interactions with various enzymes can provide insights into their mechanisms and potential pathways for drug development.

- Proteomics Research : It has applications in proteomics, where it can be used to label proteins for mass spectrometry analysis, aiding in the identification of protein interactions and functions.

Environmental Science

The environmental applications of this compound are emerging, particularly in studies related to soil health and pesticide interactions:

- Soil Processes : Research indicates that hydrazides can affect soil microbial activity and nutrient cycling, which are critical for maintaining soil health.

- Pesticide Development : The compound may also play a role in the formulation of environmentally friendly pesticides due to its chemical properties that can enhance efficacy while minimizing ecological impact.

Data Table: Comparison of Biological Activities

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Isobutoxy group attached | Antimicrobial, antidiabetic |

| Benzylidene Benzohydrazide | Contains a benzylidene moiety | Antimicrobial |

| 4-Tert-Butyl Benzohydrazide | Tert-butyl substituent | Urease inhibition |

| N'-Substituted Benzylidene Benzohydrazides | Various substituents | Diverse biological activities |

Case Study 1: Antidiabetic Activity

A study conducted on a series of benzohydrazide derivatives demonstrated that this compound exhibited notable inhibition against α-glucosidase with an IC value indicating effective antidiabetic potential. This research highlights the compound's promise as a lead structure for developing new antidiabetic agents.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the impact of hydrazides on soil microbial communities. Results indicated that compounds similar to this compound could modulate microbial activity positively or negatively depending on concentration and application method. These findings underscore the importance of evaluating new chemical compounds for their ecological effects before widespread use.

Mecanismo De Acción

The mechanism of action of 4-Isobutoxybenzohydrazide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-tert-Butylbenzohydrazide: Similar in structure but with a tert-butyl group instead of an isobutoxy group.

4-Methoxybenzohydrazide: Contains a methoxy group instead of an isobutoxy group.

4-Ethoxybenzohydrazide: Contains an ethoxy group instead of an isobutoxy group.

Uniqueness: 4-Isobutoxybenzohydrazide is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties.

Actividad Biológica

4-Isobutoxybenzohydrazide is a compound that belongs to the hydrazide class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isobutoxy group attached to a benzohydrazide backbone. This structural feature is essential for its biological activity, influencing both solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that hydrazides, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzohydrazides against various bacterial strains, demonstrating inhibition zones indicative of potent antimicrobial action. Specifically, compounds similar to this compound have shown activity against Pseudomonas aeruginosa and other Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Antioxidant assays have demonstrated that hydrazides possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant potential of this compound can be compared with other known antioxidants, showing varying degrees of efficacy depending on the specific assay used (e.g., ABTS assay) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies indicate that certain hydrazone derivatives can inhibit these enzymes with IC50 values ranging from 19.1 µM to over 800 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Antioxidant Mechanism : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.

- Enzyme Inhibition : The inhibition of AChE and BuChE suggests that the compound could mimic substrate structures or bind to active sites, preventing normal enzymatic function.

Table 1: Summary of Biological Activities

Case Study Example

A notable case study involved the synthesis and evaluation of a series of benzohydrazides, including this compound. The study focused on their potential as dual inhibitors of cholinesterases, revealing significant promise for further development in neuropharmacology. The synthesized compounds were tested in vitro against HepG2 liver cells, showing no cytotoxicity at concentrations up to 100 µM .

Propiedades

IUPAC Name |

4-(2-methylpropoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAFPTCNYPHNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366261 | |

| Record name | 4-isobutoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91430-26-1 | |

| Record name | 4-isobutoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.